molecular formula C10H11FO B6209646 (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 2728490-04-6

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B6209646
CAS No.: 2728490-04-6
M. Wt: 166.2
InChI Key:
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Description

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of a fluorine atom at the 7th position and a hydroxymethyl group at the 4th position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoroindanone.

    Reduction: The carbonyl group of 7-fluoroindanone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydroxymethylation: The resulting 7-fluoro-2,3-dihydro-1H-inden-4-ol is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 7-fluoro-2,3-dihydro-1H-inden-4-one.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Substituted indanes with different functional groups replacing the fluorine atom.

Scientific Research Applications

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the hydroxymethyl group can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-fluoroindanone: A precursor in the synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol.

    7-fluoro-2,3-dihydro-1H-inden-4-ol: An intermediate in the synthesis process.

    Other fluorinated indanes: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to the specific combination of a fluorine atom and a hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2728490-04-6

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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